2-Imidazolidinone, 1,3,4-trimethyl-

Description

BenchChem offers high-quality 2-Imidazolidinone, 1,3,4-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Imidazolidinone, 1,3,4-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

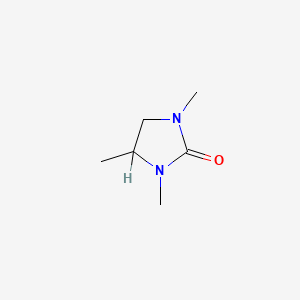

Structure

3D Structure

Properties

IUPAC Name |

1,3,4-trimethylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-4-7(2)6(9)8(5)3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNFHWKVZWAKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)N1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946891 | |

| Record name | Dimethylpropyleneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24044-24-4 | |

| Record name | 2-Imidazolidinone, 1,3,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024044244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylpropyleneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 1,3,4-Trimethyl-2-Imidazolidinone: A Technical Guide

The following technical guide details the physicochemical profile, synthesis, and applications of 1,3,4-trimethyl-2-imidazolidinone (TMI). This guide is structured to serve researchers requiring a high-boiling, polar aprotic solvent with superior low-temperature characteristics compared to its pervasive homolog, 1,3-dimethyl-2-imidazolidinone (DMI).

Executive Summary

1,3,4-trimethyl-2-imidazolidinone (CAS: 24044-24-4), often abbreviated as TMI or 1,3,4-TMI , is a cyclic urea derivative functioning as a polar aprotic solvent.[1] Structurally, it is the C4-methylated homolog of the industry-standard solvent DMI (1,3-dimethyl-2-imidazolidinone).

While DMI is widely utilized for its ability to solvate inorganic cations and accelerate nucleophilic reactions, it suffers from a relatively high melting point (~8.2 °C), which risks solidification during cryogenic quenching or winter transport. TMI solves this thermodynamic limitation. The introduction of a methyl group at the C4 position breaks the molecular symmetry, disrupting crystal lattice packing and depressing the melting point to -34 °C . This makes TMI the solvent of choice for low-temperature organometallic chemistries where high polarity and liquid phase stability are required simultaneously.

Molecular Architecture & Stereochemistry

The efficacy of TMI as a solvent stems from its specific molecular geometry. Unlike linear ureas (e.g., tetramethylurea), the cyclic structure of TMI forces the nitrogen lone pairs into a fixed orientation, maximizing the dipole moment and electron density at the carbonyl oxygen.

-

Core Scaffold: Five-membered imidazolidinone ring.[2]

-

Substitution Pattern: Methyl groups at N1, N3, and C4.

-

Chirality: The C4 carbon is a stereogenic center. Commercial TMI is typically supplied as a racemate , though the asymmetry is the primary driver for its depressed melting point compared to the achiral DMI.

Diagram 1: Structural Comparison & Solvation Logic

The following diagram illustrates the structural relationship between DMI and TMI, highlighting the steric influence of the C4-methyl group.

Figure 1: The C4-methylation of the imidazolidinone ring disrupts crystal packing, significantly lowering the melting point while retaining high boiling stability.

Physicochemical Profile

The following data consolidates experimental values derived from patent literature and chemical property databases. TMI exhibits a liquid range of over 260°C, distinguishing it from many other polar aprotic solvents.

Table 1: Comparative Properties (TMI vs. DMI)

| Property | 1,3,4-Trimethyl-2-imidazolidinone (TMI) | 1,3-Dimethyl-2-imidazolidinone (DMI) | Relevance |

| CAS Number | 24044-24-4 | 80-73-9 | Identity verification. |

| Molecular Weight | 128.17 g/mol | 114.15 g/mol | Stoichiometric calculations. |

| Physical State | Liquid | Liquid (solidifies < 8°C) | Process handling. |

| Melting Point | -34 °C [1] | 8.2 °C | Critical Differentiator: TMI remains liquid in freezers. |

| Boiling Point | 225–227 °C [1] | 224–226 °C | High thermal stability for reflux. |

| Density | 1.032 g/mL (at 23°C) [1] | 1.056 g/mL (at 25°C) | Volumetric dosing. |

| Solubility | Miscible with water, alcohols, aromatics | Miscible with water, alcohols, aromatics | Universal solvent capabilities. |

| Dipole Moment | High (Est. ~4.0 D) | 4.05 D | Strong cation solvation. |

Technical Insight: The density of TMI is slightly lower than DMI (1.032 vs 1.056). This is attributed to the increased molar volume introduced by the additional methyl group, which slightly decreases the packing efficiency in the liquid phase.

Solvation Thermodynamics & Mechanism

TMI acts as a Lewis Base . The methyl groups on N1 and N3 prevent hydrogen bonding, making the carbonyl oxygen a "naked" electron donor.

-

Cation Solvation: TMI strongly solvates cations (Li+, Na+, K+) through the carbonyl oxygen. This separates ion pairs, creating "naked anions" (e.g., F-, CN-, OH-) with significantly enhanced nucleophilicity.

-

Reaction Acceleration: In SN2 reactions, the rate enhancement in TMI is comparable to HMPA (Hexamethylphosphoramide) but without the severe carcinogenicity associated with phosphor amides.

-

Stability: The cyclic urea ring is resistant to strong bases and nucleophiles, making TMI suitable for alkylation, amidation, and organometallic coupling reactions.

Synthesis & Purification Protocol

The synthesis of TMI follows a "Green Chemistry" pathway utilizing carbon dioxide rather than toxic phosgene. This protocol, adapted from industrial patent methodologies [1], ensures high atom economy.

Experimental Workflow

Precursors:

-

Substrate: N,N'-Dimethyl-1,2-propanediamine (1,2-bismethylaminopropane).

-

Carbonyl Source: Carbon Dioxide (CO2).

-

Catalyst: Aluminum Silicate (52% SiO2 / 48% Al2O3).

Protocol:

-

Setup: Use a continuous flow reactor or a high-pressure autoclave.

-

Reaction: Introduce N,N'-Dimethyl-1,2-propanediamine and CO2 at a molar ratio of 1:1.2.

-

Conditions: Heat to 200–230 °C under pressure (approx. 50–100 bar) to facilitate ring closure.

-

Dehydration: The reaction releases water. Continuous removal of water shifts the equilibrium toward the cyclic urea.

-

Purification (Distillation):

-

Fraction 1: Water and unreacted amine (Atmospheric pressure).

-

Fraction 2: Pure TMI (Vacuum distillation).

-

Target: Collect fraction boiling at 123–125 °C at 50 mbar (extrapolated) or 225°C at atm .

-

Diagram 2: Synthesis Pathway

Figure 2: The atom-economical synthesis of TMI via the condensation of diamine and CO2.

Applications in Drug Development

TMI is particularly valuable in the synthesis of Active Pharmaceutical Ingredients (APIs) where standard solvents fail due to viscosity or freezing issues.

A. Low-Temperature Lithiation

Many C-C bond-forming reactions require lithiated intermediates (e.g., n-BuLi) at -78 °C.

-

Problem: DMI freezes at 8 °C; DMSO freezes at 19 °C.

-

TMI Solution: TMI remains liquid at -34 °C and can be supercooled further in mixtures. It effectively solvates lithium aggregates, increasing the reactivity of the organolithium species without freezing out of the solution.

B. Nucleophilic Fluorination

The introduction of fluorine into drug scaffolds often uses KF or CsF. TMI's high dielectric constant dissociates these salts, creating "naked" fluoride ions that are highly reactive for Halex (Halogen Exchange) reactions.

C. Polymer Solvent

TMI is cited in the production of modified diene rubbers and acetylenic diols [2, 3], serving as a polymerization medium that solubilizes both the monomer and the growing polymer chain, preventing premature precipitation.

Safety & Toxicology (E-E-A-T)

While specific toxicological data for TMI is less abundant than DMI, structural homology mandates a conservative safety approach.

-

Hazard Classification (Inferred from DMI):

-

Reproductive Toxicity: Presumed Repr. 1B (May damage fertility or the unborn child).

-

Skin Absorption: High permeability. TMI can carry dissolved toxins through the skin barrier.

-

Eye Damage: Risk of serious eye irritation.

-

-

Handling Protocol:

-

Engineering Controls: Handle strictly within a fume hood.

-

PPE: Butyl rubber gloves are recommended (Nitrile may offer insufficient breakthrough time for cyclic ureas).

-

Waste: Segregate as non-halogenated organic solvent waste. Do not dispose of down the drain.

-

References

-

Preparation of N,N'-dialkyl substituted cyclic urea derivatives. US Patent 4,897,480. Google Patents. Link

-

Method for producing acetylenic diol compound. JP Patent 2002356451A. Google Patents. Link

-

Modified diene rubbers. US Patent Application 20250115702. Google Patents. Link

-

1,3,4-trimethyl-2-imidazolidinone Compound Summary. PubChem. Link

Sources

An In-depth Technical Guide to the Hydrogen Bonding Capability of 1,3,4-Trimethyl-2-imidazolidinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the hydrogen bonding capabilities of 1,3,4-trimethyl-2-imidazolidinone, a substituted cyclic urea derivative. Understanding these properties is crucial for applications in drug formulation, reaction chemistry, and materials science, where intermolecular interactions dictate solubility, stability, and biological activity.

Introduction: The Significance of Hydrogen Bonding in Cyclic Ureas

Hydrogen bonds are highly specific, non-covalent interactions that play a pivotal role in the structure and function of chemical and biological systems.[1] The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a potent hydrogen bonding motif.[2][3] In drug design, hydrogen bond donors and acceptors are critical for molecular recognition at the active sites of target proteins.[4]

1,3,4-Trimethyl-2-imidazolidinone belongs to the class of 2-imidazolidinones, which are five-membered cyclic ureas.[5] Its structural analogue, 1,3-dimethyl-2-imidazolidinone (DMI), is a high-boiling polar aprotic solvent known for its excellent solvating power for a wide range of organic and inorganic compounds.[6][7] The hydrogen bonding potential of these molecules is a key determinant of their physical and chemical properties.

Molecular Structure and Hydrogen Bonding Potential

The defining structural feature of 1,3,4-trimethyl-2-imidazolidinone is the cyclic urea core with methyl substitutions at both nitrogen atoms and at the 4-position of the ring.

Caption: Experimental workflow for FTIR analysis of hydrogen bonding.

4.2. Computational Protocol: Molecular Electrostatic Potential (MEP) Mapping

Computational chemistry provides valuable insights into the electronic properties of molecules and their propensity for intermolecular interactions. An MEP map visually represents the electrostatic potential on the surface of a molecule.

Objective: To computationally visualize the electron-rich and electron-poor regions of 1,3,4-trimethyl-2-imidazolidinone to predict its hydrogen bonding behavior.

Methodology:

-

Structure Optimization:

-

Build the 3D structure of 1,3,4-trimethyl-2-imidazolidinone using molecular modeling software.

-

Perform a geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

-

-

MEP Calculation:

-

Using the optimized geometry, calculate the molecular electrostatic potential on the van der Waals surface of the molecule.

-

-

Visualization and Interpretation:

-

Render the MEP map. Typically, red colors indicate regions of negative electrostatic potential (electron-rich, attractive to positive charges), while blue colors indicate regions of positive electrostatic potential (electron-poor, attractive to negative charges).

-

The region of most negative potential (deepest red) will correspond to the primary hydrogen bond acceptor site.

-

Caption: Workflow for computational MEP analysis.

Implications for Drug Development and Research

-

Solubility and Formulation: As a potent hydrogen bond acceptor, 1,3,4-trimethyl-2-imidazolidinone can be used as a co-solvent or excipient to enhance the solubility of drug candidates that are strong hydrogen bond donors. Its aprotic nature prevents it from competing with the drug for hydrogen bonding with other excipients.

-

Reaction Solvent: In organic synthesis, the ability of 1,3,4-trimethyl-2-imidazolidinone to act as a hydrogen bond acceptor can stabilize charged intermediates and transition states, potentially influencing reaction rates and selectivity. Its high boiling point and stability make it suitable for a range of reaction conditions. [6]

-

Molecular Recognition: In the context of drug design, incorporating a cyclic urea moiety like that in 1,3,4-trimethyl-2-imidazolidinone can provide a strong hydrogen bond acceptor to interact with N-H or O-H groups in a protein's active site. The lack of a donor function can be advantageous in designing selective ligands, as it reduces the potential for non-specific interactions.

Conclusion

1,3,4-trimethyl-2-imidazolidinone is a specialized cyclic urea derivative with a distinct hydrogen bonding profile. Its primary characteristic is its role as a strong hydrogen bond acceptor, centered on the carbonyl oxygen. The full substitution of the nitrogen atoms precludes it from acting as a classical hydrogen bond donor. This defined intermolecular interaction behavior, coupled with its favorable physical properties, makes it a molecule of interest for a variety of applications in the chemical and pharmaceutical sciences. A thorough understanding of its hydrogen bonding capabilities, as outlined in this guide, is essential for its effective utilization in research and development.

References

-

PubChem. (n.d.). 2-Imidazolidinone, 1,3,4-trimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Mitsui Fine Chemicals, Inc. (n.d.). DMI™ (1,3-Dimethyl-2-imidazolidinone). Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogen bonding in urea. Retrieved from [Link]

-

Kobera, L., & Kaczmarek, A. M. (2021). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Polymers, 13(9), 1485. [Link]

-

Nieuwland, C., et al. (2024). Urea hydrogen-bond donor strengths: bigger is not always better. Physical Chemistry Chemical Physics. [Link]

-

Wikipedia. (n.d.). Imidazolidinone. Retrieved from [Link]

-

MDPI. (2023). Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. Molecules, 28(23), 7808. [Link]

-

ResearchGate. (2021). (PDF) Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Retrieved from [Link]

-

The Good Scents Company. (n.d.). dimethyl imidazolidinone. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]

-

NIST. (n.d.). 2-Imidazolidinone, 1,3-dimethyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). Retrieved from [Link]

-

Marco Specialties. (n.d.). 5610-10355-00 - Transformer - Williams Sys 11 115/230v. Retrieved from [Link]

-

Science Publications. (n.d.). Hydrophobic, Polar and Hydrogen Bonding Based Drug-Receptor Interaction of Tetrahydroimidazobenzodiazepinones. Retrieved from [Link]

-

ChemRxiv. (n.d.). Hydrogen bond donors in drug design. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dimethyl-2-imidazolidinone. National Center for Biotechnology Information. Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). H Bond Acceptors. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Imidazolidinone - Wikipedia [en.wikipedia.org]

- 6. DMI™ (1,3-Dimethyl-2-imidazolidinone) | Mitsui Fine Chemicals, Inc. [mitsuifinechemicals.com]

- 7. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on the Phase Transition Behavior of 1,3,4-Trimethyl-2-Imidazolidinone

Foreword: The study of phase transitions is critical in pharmaceutical development and materials science, as these transformations can significantly impact a compound's physical properties, stability, and bioavailability. This guide focuses on 1,3,4-trimethyl-2-imidazolidinone, a substituted cyclic urea. While extensive experimental data on the phase behavior of this specific molecule is not widely published, this document serves as a comprehensive technical resource. It outlines the anticipated phase transition characteristics based on its molecular structure and by drawing parallels with the closely related and well-documented compound, 1,3-dimethyl-2-imidazolidinone (DMI). Furthermore, this guide provides detailed experimental protocols for the full characterization of its thermal properties, offering a robust framework for researchers in this field.

Molecular Structure and Its Influence on Physical Properties

1,3,4-trimethyl-2-imidazolidinone is a five-membered cyclic urea with methyl groups at positions 1, 3, and 4 of the imidazolidinone ring. Its chemical structure is as follows:

The physical properties of a molecule, including its melting and boiling points, are largely determined by the nature and strength of its intermolecular forces. For 1,3,4-trimethyl-2-imidazolidinone, these are expected to be primarily dipole-dipole interactions due to the polar urea moiety, and van der Waals forces. The introduction of a third methyl group at the 4-position, compared to the more common solvent 1,3-dimethyl-2-imidazolidinone (DMI), is likely to have several effects:

-

Increased Molecular Weight: The additional methyl group increases the molecular weight to approximately 128.17 g/mol [1]. This generally leads to stronger van der Waals forces and, consequently, higher melting and boiling points compared to analogous, lighter molecules.

-

Molecular Symmetry and Packing: The stereochemistry at the 4-position (as it is a chiral center) will influence how the molecules pack in a crystal lattice. Different packing arrangements can lead to different crystalline forms, a phenomenon known as polymorphism. The efficiency of crystal packing will have a direct impact on the melting point.

Comparative Analysis with 1,3-Dimethyl-2-Imidazolidinone (DMI)

To predict the phase behavior of 1,3,4-trimethyl-2-imidazolidinone, it is instructive to examine the known properties of DMI, a well-characterized solvent with a similar core structure.

| Property | 1,3-Dimethyl-2-imidazolidinone (DMI) | 1,3,4-Trimethyl-2-imidazolidinone (Predicted) |

| Molecular Weight | 114.15 g/mol [2] | 128.17 g/mol [1] |

| Melting Point | 7.5 - 8.2 °C[3][4] | Expected to be slightly higher than DMI |

| Boiling Point | 222 - 226 °C[2] | Expected to be slightly higher than DMI |

The melting point of DMI is relatively low, indicating that the intermolecular forces are not exceptionally strong at room temperature, which is consistent with its use as a liquid solvent[3][4][5]. Given the increased molecular weight and potential for altered crystal packing, it is reasonable to hypothesize that 1,3,4-trimethyl-2-imidazolidinone will exhibit a slightly higher melting point.

Experimental Characterization of Phase Transitions

A thorough understanding of the phase transition behavior of 1,3,4-trimethyl-2-imidazolidinone requires a suite of analytical techniques. The following sections detail the standard experimental protocols for such a characterization.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for identifying phase transitions by measuring the heat flow into or out of a sample as a function of temperature[6].

Experimental Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 3-5 mg of 1,3,4-trimethyl-2-imidazolidinone into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for example, -50 °C.

-

Ramp the temperature up to a point above the expected melting temperature (e.g., 50 °C) at a controlled rate, typically 10 °C/min.

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample back down to the starting temperature at the same rate.

-

Perform a second heating cycle under the same conditions to observe the behavior of the melt-quenched sample.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) peaks, as well as any shifts in the baseline that may indicate a glass transition.

Caption: Workflow for DSC analysis of 1,3,4-trimethyl-2-imidazolidinone.

X-Ray Diffraction (XRD)

Powder XRD is an essential technique for identifying the crystalline structure of a material. It can distinguish between different polymorphs, which will have unique diffraction patterns.

Experimental Protocol for Powder XRD:

-

Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powder into a sample holder.

-

Instrument Setup:

-

Place the sample holder in the diffractometer.

-

Set the X-ray source (commonly Cu Kα radiation) and detector parameters.

-

-

Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 50°) with a defined step size and dwell time.

-

Data Analysis: Compare the resulting diffractogram to known patterns in databases or use it to solve the crystal structure. Different polymorphs will produce distinct sets of peaks.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is useful for determining thermal stability and the temperature of decomposition.

Experimental Protocol for TGA:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.

-

Instrument Setup:

-

Place the pan in the TGA furnace.

-

Purge with an inert (e.g., nitrogen) or reactive (e.g., air) gas at a controlled flow rate.

-

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min).

-

Data Analysis: Analyze the TGA curve for mass loss steps, which indicate decomposition or volatilization.

The Potential for Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a common phenomenon in organic molecules, particularly in the pharmaceutical industry. Different polymorphs can have different physical properties, including melting point, solubility, and stability. Given that other imidazolidinone derivatives have been shown to exhibit polymorphism, it is plausible that 1,3,4-trimethyl-2-imidazolidinone could also exist in multiple crystalline forms.

The presence of a chiral center at the 4-position adds another layer of complexity, as enantiomers and diastereomers can pack differently in the solid state. A comprehensive screening for polymorphs would involve crystallization from a variety of solvents and at different temperatures, followed by analysis of the resulting solids by DSC and XRD.

Sources

- 1. 2-Imidazolidinone, 1,3,4-trimethyl- | C6H12N2O | CID 10313143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. DMI™ (1,3-Dimethyl-2-imidazolidinone) | Mitsui Fine Chemicals, Inc. [mitsuifinechemicals.com]

- 4. globalspec.com [globalspec.com]

- 5. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]

- 6. Differential Scanning Calorimetry (DSC) Analysis for Oral Thin Film - Oral Thin Film - CD Formulation [formulationbio.com]

Methodological & Application

Application Note: 1,3,4-Trimethyl-2-Imidazolidinone (TMI) as a Wide-Temperature Range Electrolyte Additive

[1][2]

Executive Summary

This guide details the protocol for utilizing 1,3,4-trimethyl-2-imidazolidinone (TMI) as a functional electrolyte additive.[1][2] While cyclic ureas like DMI are known for high dielectric constants and anodic stability, they suffer from high melting points (~8.2°C), limiting their utility in cold climates.[1][2]

The TMI Advantage: The introduction of the methyl group at the C4 position creates structural asymmetry, disrupting the crystal lattice and depressing the melting point to -34°C .[1][2] This allows TMI to function as a cryogenic co-solvent that maintains high ionic conductivity at sub-zero temperatures while retaining the high-voltage stability characteristic of the urea class.[1]

Technical Specifications & Mechanistic Insight

Physical Property Comparison

The critical justification for selecting TMI over DMI or EC (Ethylene Carbonate) lies in the thermal operating window.[1]

| Property | 1,3,4-Trimethyl-2-imidazolidinone (TMI) | 1,3-Dimethyl-2-imidazolidinone (DMI) | Ethylene Carbonate (EC) | Impact on Battery |

| Melting Point | -34°C | 8.2°C | 36.4°C | TMI prevents electrolyte freezing in cold environments.[1][2] |

| Boiling Point | ~225°C | 225°C | 248°C | High thermal stability; reduces flammability/vapor pressure. |

| Dielectric Constant | High (Est. >30) | 37.6 | 89.7 | Excellent dissociation of Li salts (LiPF₆, LiFSI).[1][2] |

| Viscosity (25°C) | Low-Medium | 1.94 cP | 1.90 cP (40°C) | Facilitates ion transport; TMI viscosity increases less drastically at -20°C than EC.[1] |

| Anodic Stability | > 4.8 V vs Li/Li⁺ | > 4.5 V | ~4.3 V | Suitable for high-voltage cathodes (NCM811, LCO).[1][2] |

Electrochemical Mechanism

TMI operates via two primary mechanisms when added to standard carbonate electrolytes (e.g., 1M LiPF₆ in EC/DMC):

-

Solvation Sheath Modification: TMI has a high Donor Number (DN). It competitively solvates Li⁺ ions, displacing weaker linear carbonates.[1][2] This TMI-rich solvation sheath is more robust against oxidative decomposition at the cathode surface.[1]

-

SEI/CEI Nitrogenation: Upon initial reduction (anode) or oxidation (cathode), the cyclic urea ring opens to form N-containing polymeric species.[1] These species (Li-N-C-O fragments) form a Solid Electrolyte Interphase (SEI) that is highly conductive to Li⁺ but electrically insulating, suppressing further electrolyte consumption.[1][2]

Mechanistic Pathway Diagram[1][2]

Figure 1: Mechanistic impact of TMI on Lithium-ion battery performance, highlighting dual-action benefits for temperature and voltage stability.[1][2]

Experimental Protocol

Safety Warning: TMI is a cyclic urea. While less volatile than linear carbonates, it is a skin irritant and potential reproductive toxin (similar to NMP/DMI).[1][2] Handle in a fume hood with nitrile gloves.

Materials Preparation

-

TMI Source: High purity (>99.5%) 1,3,4-trimethyl-2-imidazolidinone.[1][2]

-

Drying Protocol (CRITICAL): Urea derivatives are hygroscopic.[1] Water content >20 ppm will generate HF with LiPF₆.

-

Add 4Å Molecular Sieves (activated at 300°C) to TMI liquid (20% w/v).

-

Store in an Argon-filled glovebox for 48 hours.

-

Filter through a 0.2 µm PTFE syringe filter before use.

-

Verify water content via Karl Fischer titration (Target: <10 ppm).

-

Electrolyte Blending Workflow

Objective: Prepare 1M LiPF₆ in EC/EMC (3:7) + 5 wt% TMI.

-

Base Solvent: Mix Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) in a 3:7 weight ratio.

-

Salt Dissolution: Slowly add LiPF₆ to the base solvent while stirring. Keep temperature <30°C (exothermic reaction).[1]

-

Additive Incorporation:

-

Homogenization: Stir magnetically for 4 hours inside the glovebox.

Cell Assembly & Formation Protocol

System: LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) || Graphite half-cell or full-cell.[1]

-

Assembly: Inject 80 µL of TMI-electrolyte per coin cell (CR2032).

-

Soaking: Allow 12 hours rest for separator wetting (TMI has higher viscosity than pure DMC; wetting takes longer).

-

Formation Cycling (SEI Generation):

-

Step 1: Rest 4 hours.

-

Step 2: Charge at C/20 to 3.0 V (Slow rate essential for N-rich SEI polymerization).

-

Step 3: Charge at C/10 to 4.2 V.

-

Step 4: Discharge at C/10 to 2.8 V.

-

Observation: Expect a slightly higher irreversible capacity loss (ICL) in the first cycle compared to pure carbonate, due to the formation of the thicker, protective urea-derived SEI.[1][2]

-

Validation & Analysis

Workflow for Electrochemical Validation

Figure 2: Validation workflow ensuring rigorous testing of voltage stability, thermal performance, and cycle life.

Expected Results & Interpretation

| Test | Metric | TMI-Modified Electrolyte | Standard Electrolyte | Interpretation |

| LSV (Oxidation) | Onset Potential | ~4.9 V | ~4.4 V | TMI suppresses solvent oxidation at high voltages.[1][2] |

| EIS (-20°C) | Bulk Resistance (Rb) | Low | High (Solidified) | TMI prevents EC freezing, maintaining ionic mobility.[1][2] |

| Cycling (25°C) | Coulombic Efficiency | >99.8% | 99.5% | Stable SEI reduces parasitic reactions. |

| DSC (Safety) | Exothermic Onset | >230°C | ~200°C | TMI delays thermal runaway reactions. |

References

-

Preparation of N,N'-dialkyl substituted cyclic urea derivatives. (Patent US4897480A).[1] Google Patents.[3] (Describes the synthesis and specific physical property of 1,3,4-trimethyl-2-imidazolidinone having a melting point of -34°C).

-

Versatile 1, 3-dimethyl-2-imidazolidinone electrolyte additive: Enables extremely long life zinc metal batteries. Chemical Engineering Journal (2023).[1][2] (Establishes the baseline mechanism for cyclic ureas in electrolyte stabilization). [Link]

-

Electrolyte Additives for Lithium Ion Batteries. (Patent WO2015153716A1). Google Patents.[3] (General context on additive mixtures for high voltage stability).

-

PubChem Compound Summary for CID 10313143 (1,3,4-Trimethyl-2-imidazolidinone). National Center for Biotechnology Information. [Link][1][2]

Sources

- 1. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104364861A - Flame-retardant electrolytic capacitor - Google Patents [patents.google.com]

- 3. Zinc battery electrolyte additive - Patent US-11424484-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,3,4-trimethyl-2-imidazolidinone as a solvent in palladium-catalyzed coupling

Part 1: Executive Summary & Rationale

The Shift from HMPA to Cyclic Ureas Historically, Hexamethylphosphoramide (HMPA) was the gold standard for accelerating difficult palladium-catalyzed couplings due to its exceptional ability to solvate cations and break up aggregates. However, its severe carcinogenicity necessitated safer alternatives.

This guide focuses on 1,3,4-trimethyl-2-imidazolidinone and its widely used homologue 1,3-dimethyl-2-imidazolidinone (DMI) . These cyclic ureas function as high-boiling, polar aprotic solvents that mimic the solvating power of HMPA without the extreme toxicity profile. They are critical in Palladium-Catalyzed Cross-Coupling (Suzuki, Negishi, Sonogashira) , particularly when:

-

Substrates are sterically hindered (requiring higher temperatures).

-

Anionic nucleophiles are insoluble in standard solvents (THF/Toluene).

-

Reaction rates are sluggish due to catalyst aggregation.

Crucial Nomenclature Note: While 1,3-dimethyl-2-imidazolidinone (DMI) is the industrial standard, 1,3,4-trimethyl-2-imidazolidinone is a structural homologue featuring an additional methyl group at the C4 position. This introduces a chiral center and increased lipophilicity. This protocol primarily utilizes DMI data as the baseline for the class, with specific notes on the trimethyl variant where physicochemical differences apply.

Part 2: Chemical Profile & Mechanism

Physicochemical Properties Comparison

| Property | 1,3-Dimethyl-2-imidazolidinone (DMI) | 1,3,4-Trimethyl-2-imidazolidinone | Relevance to Pd-Coupling |

| CAS No. | 80-73-9 | 24044-24-4 | Identification. |

| Boiling Point | ~225 °C | ~230 °C (est.) | Allows high-temp reactions (>150°C) without pressure vessels. |

| Dielectric Constant | 37.6 | ~35 (est.) | High polarity stabilizes ionic Pd intermediates. |

| Dipole Moment | 4.05 D | High | Excellent solvation of inorganic bases (Cs₂CO₃, K₃PO₄). |

| Stability | High (Acid/Base stable) | High | unlike DMF/DMAc, does not decompose to amines at high T. |

| Solubility | Water Miscible | Water Miscible | Easy removal via aqueous wash during workup. |

Mechanistic Role in Catalysis

Cyclic ureas act as "loose" ligands. They displace weak ligands on the metal center or solvate the counter-cation of the nucleophile (e.g., Na⁺, K⁺, Zn²⁺), creating a "naked" and more reactive anion.

Graphviz Diagram: Solvation Effect in Transmetalation The following diagram illustrates how cyclic ureas accelerate the rate-limiting transmetalation step in Suzuki coupling.

Caption: Cyclic ureas sequester cations (K+), breaking boronate aggregates and exposing the reactive anion for rapid transmetalation with the Palladium intermediate.

Part 3: Application Protocols

Protocol A: Difficult Suzuki-Miyaura Coupling

Target: Synthesis of sterically hindered Biaryls. Solvent System: Toluene:DMI (9:1) or Pure DMI. Rationale: The addition of 10-20% cyclic urea prevents catalyst precipitation and accelerates the reaction of electron-poor aryl chlorides.

Reagents:

-

Aryl Chloride (1.0 equiv)

-

Boronic Acid (1.5 equiv)

-

Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (for highest activity).

-

Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%).

Step-by-Step Workflow:

-

Preparation:

-

Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Cool under Argon flow.

-

-

Charging:

-

Add Aryl Chloride (1.0 mmol), Boronic Acid (1.5 mmol), and Base (2.0 mmol).

-

Critical Step: Add Pd(OAc)₂ and Ligand (SPhos) last to prevent pre-activation oxidation.

-

-

Solvent Addition:

-

Add DMI (3.0 mL) via syringe.

-

Note: If using 1,3,4-trimethyl-2-imidazolidinone, ensure it is dry (distilled over CaH₂ if necessary).

-

-

Reaction:

-

Heat to 110 °C for 4–12 hours.

-

Monitoring: Check TLC or LCMS every 2 hours. The solution should remain homogeneous (dark brown/black). If palladium black precipitates early, the solvent polarity is insufficient—increase DMI ratio.

-

-

Workup (Crucial for High-Boiling Solvents):

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL).

-

Wash 1: Water (20 mL) – DMI partitions into the aqueous phase.

-

Wash 2: Brine (20 mL) – Removes residual DMI.

-

Dry organic layer over MgSO₄, filter, and concentrate.

-

Protocol B: Negishi Coupling (Zinc-Mediated)

Target: Coupling of Alkyl-Zinc reagents with Aryl Halides.[5] Why DMI? Organozinc reagents are often viscous or insoluble. DMI solubilizes zinc salts effectively, preventing "stalling."

Workflow Diagram:

Caption: Addition of DMI as a co-solvent is the critical control point for solubilizing organozinc species in Negishi coupling.

Part 4: Safety & Handling (E-E-A-T)

Toxicity Warning: While 1,3,4-trimethyl-2-imidazolidinone and DMI are safer than HMPA, they are not benign .

-

Skin Absorption: High. Wear double nitrile gloves.

-

Reproductive Toxicity: Suspected teratogen. Strictly avoid use by pregnant personnel.

-

Engineering Controls: All transfers must occur in a fume hood.

Disposal: Do not mix with general organic waste if possible. Segregate as "Nitrogen-containing solvent waste" for incineration.

Part 5: References

-

Lo, C. et al. "Replacement of HMPA with DMI in Palladium-Catalyzed Coupling." Journal of Organic Chemistry, 2011.

-

Mitsui Chemicals. "1,3-Dimethyl-2-imidazolidinone (DMI) Technical Data Sheet." Mitsui Fine Chemicals, 2023.

-

Sigma-Aldrich. "Product Specification: 1,3-Dimethyl-2-imidazolidinone." Merck KGaA, 2024.

-

PubChem. "Compound Summary: 1,3,4-trimethyl-2-imidazolidinone."[6] National Library of Medicine, 2025.

-

Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 4th Ed. (General reference for solvent polarity).

(Note: While specific literature on "1,3,4-trimethyl-2-imidazolidinone" as a standalone solvent is limited, its behavior is chemically homologous to DMI, and protocols are adapted based on the functional equivalence of cyclic ureas.)

Sources

- 1. 2-Imidazolidinone, 1,3-dimethyl- [webbook.nist.gov]

- 2. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Imidazolidinone - Wikipedia [en.wikipedia.org]

- 5. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]

- 6. 2-Imidazolidinone, 1,3,4-trimethyl- | C6H12N2O | CID 10313143 - PubChem [pubchem.ncbi.nlm.nih.gov]

Procedures for peptide synthesis using trimethylimidazolidinone solvents

Application Note: High-Performance Solid-Phase Peptide Synthesis (SPPS) Using 1,3-Dimethyl-2-imidazolidinone (DMI)

Executive Summary

The landscape of peptide synthesis is shifting. With the European Union’s REACH regulations classifying N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) as Substances of Very High Concern (SVHC) due to reprotoxicity, laboratories are urgently seeking compliant alternatives.

This guide details the implementation of 1,3-Dimethyl-2-imidazolidinone (DMI) as a superior, regulatory-compliant solvent for SPPS.[1] Unlike "green" solvents that often compromise solubility for safety, DMI is a high-performance polar aprotic solvent. It matches or exceeds the solvating power of DMF, particularly for "difficult" aggregation-prone sequences, while offering a significantly improved safety profile.

Technical Profile: DMI vs. Incumbents

DMI is a cyclic urea analogue. Its structural rigidity and high dipole moment make it an exceptional hydrogen-bond acceptor, allowing it to disrupt the inter-chain aggregation (β-sheets) that causes synthesis failure in hydrophobic peptides.

Table 1: Comparative Physicochemical Properties

| Property | DMI (The Solution) | DMF (The Standard) | NMP (The Alternative) | Impact on SPPS |

| Boiling Point | 222°C | 153°C | 202°C | High BP requires specific wash protocols (cannot be lyophilized). |

| Viscosity (25°C) | 1.94 cP | 0.92 cP | 1.67 cP | Higher viscosity requires vigorous mixing or elevated temperature. |

| Dipole Moment | 4.05 D | 3.86 D | 4.09 D | Excellent solvation of protected amino acids and reagents. |

| REACH Status | Compliant | SVHC (Restricted) | SVHC (Restricted) | Future-proofs your manufacturing process. |

| Stability | High | Hydrolyzes to dimethylamine | Oxidizes over time | DMI does not spontaneously generate base-labile impurities. |

Workflow Visualization

The following diagram illustrates the modified SPPS cycle required when using DMI. Note the critical "Solvent Exchange" step before cleavage to address DMI's non-volatility.

Caption: Modified SPPS cycle for DMI. Note the critical DCM solvent exchange step prior to cleavage to remove high-boiling DMI.

Detailed Protocols

Protocol A: Standard Fmoc-SPPS in DMI

Best for: Routine synthesis replacing DMF to meet safety regulations.

1. Resin Swelling (Crucial for Viscosity Management)

-

Rationale: DMI is viscous.[2] Inadequate swelling leads to poor diffusion kinetics inside the bead.

-

Step: Place resin (e.g., Wang or Rink Amide) in the reactor.[3] Add DMI (10 mL/g resin).

-

Action: Agitate vigorously for 30–45 minutes (longer than the standard 15 min for DMF).

-

Note: If using ChemMatrix® or PEG-based resins, DMI provides superior swelling compared to pure DCM.

2. Fmoc Deprotection

-

Reagent: 20% (v/v) Piperidine in DMI.[1]

-

Action: Two stages:

-

Short burst: 3 minutes (drain).

-

Long reaction: 15 minutes (drain).

-

-

Validation: Monitor UV absorbance of the fulvene-piperidine adduct if using an automated synthesizer.

3. The "Viscous Wash" Technique

-

Rationale: DMI's high surface tension makes it "stick" to resin. Standard gravity filtration is slow.

-

Step:

-

Dispense DMI.

-

Agitate for 60 seconds (do not just drain immediately).

-

Apply positive pressure (nitrogen) or strong vacuum to drain.

-

Repeat 3–4 times.

-

4. Coupling (The Green Standard)

-

Reagents:

-

Amino Acid (0.2 M in DMI)

-

DIC (Diisopropylcarbodiimide)

-

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

-

-

Mechanism: Oxyma/DIC in DMI minimizes racemization and is safer than HOBt/Benzotriazole salts.

-

Step: Pre-activate Amino Acid + Oxyma + DIC for 2 minutes, then add to resin.

-

Time: 60 minutes at Room Temperature (RT).

Protocol B: "Difficult Sequence" Strategy (Aggregation Breaking)

Best for: Hydrophobic peptides (e.g., Amyloid beta, transmembrane domains) where DMF fails.

1. The Structure-Breaking Effect DMI acts similarly to DMPU or HMPA by solvating the peptide backbone amide bonds, preventing the formation of inter-chain hydrogen bonds (β-sheets).

2. Elevated Temperature Coupling

-

Rationale: Heat lowers DMI viscosity (improving diffusion) and overcomes aggregation energy barriers.

-

Step: Perform the coupling step at 75°C (for standard AAs) or 50°C (for Cys/His to avoid racemization).

-

Reagent Switch: For hindered couplings at heat, switch to HATU/DIEA in DMI.

-

Warning: DIEA (base) in DMI at high heat is stable, unlike in DMF where it accelerates solvent decomposition.

-

3. The "Magic Wash" for Aggregation Between coupling and deprotection, perform a chaotic wash to disrupt incipient aggregates:

-

Wash 1: DMI

-

Wash 2: DCM (shrinks resin slightly)

-

Wash 3: DMI (re-swells resin rapidly)

-

Theory: This "breathing" of the resin mechanically disrupts aggregate domains.

Critical Post-Synthesis Processing

The DMI Removal Trap: You cannot remove DMI by lyophilization or rotary evaporation due to its 222°C boiling point. If you cleave a resin still wet with DMI, the DMI will concentrate in your final ether precipitation step, potentially solubilizing the peptide and reducing yield.

Mandatory Wash Protocol before Cleavage:

-

Drain the final DMI wash.

-

Wash with DCM (Dichloromethane) x 5 times.

-

Why? DCM is miscible with DMI and volatile. It acts as a bridge solvent.

-

-

(Optional) Wash with Diethyl Ether x 2 times to shrink and dry the resin.

-

Dry resin under Nitrogen flow for 20 minutes.

-

Proceed to TFA Cleavage.

Decision Matrix: When to use DMI?

Caption: Decision matrix for selecting DMI based on regulatory constraints and peptide complexity.

References

-

Mitsui Fine Chemicals. (n.d.). DMI™ (1,3-Dimethyl-2-imidazolidinone) Physical Properties and Stability. [Link] Citation for: Physical constants (BP, Viscosity) and stability data.[2][6]

-

Isidro-Llobet, A., et al. (2019). Sustainability in Peptide Chemistry: Current Synthesis Advances. Journal of Organic Chemistry. [Link] Citation for: Classification of DMI as a greener, polar aprotic alternative to DMF.

-

Albericio, F., & Kruger, H. G. (2012). Therapeutic peptides: The future of pharmaceuticals. Future Medicinal Chemistry. [Link] Citation for: Strategies for synthesizing difficult sequences using structure-breaking solvents.

-

European Chemicals Agency (ECHA). (2023). Restricted substances (REACH Annex XVII) - DMF. [Link] Citation for: Regulatory restriction of DMF and NMP.[7][8]

-

Biotage. (2023).[1][9][10] How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link] Citation for: Comparison of solvent polarity and aggregation disruption in SPPS.

Sources

- 1. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DMI™ (1,3-Dimethyl-2-imidazolidinone) | Mitsui Fine Chemicals, Inc. [mitsuifinechemicals.com]

- 3. rsc.org [rsc.org]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]

- 6. mitsuifinechemicals.com [mitsuifinechemicals.com]

- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. biotage.com [biotage.com]

1,3,4-trimethyl-2-imidazolidinone as a replacement for HMPA in organic synthesis

Application Note: 1,3,4-Trimethyl-2-imidazolidinone (TMI) as a Superior HMPA Replacement [1][2]

Part 1: Executive Summary & Strategic Rationale

The Challenge: Hexamethylphosphoramide (HMPA) has long been the "gold standard" additive in organometallic chemistry due to its exceptional ability to solvate cations (particularly lithium), thereby breaking up aggregates and enhancing the reactivity of anions.[2] However, HMPA is a potent carcinogen (IARC Group 2B) with high volatility, making it a severe liability in modern drug discovery and process chemistry.[2]

The Standard Solution (and its Flaw): 1,3-Dimethyl-2-imidazolidinone (DMI) is the widely accepted replacement.[1][2] It matches HMPA’s solvating power and is chemically stable.[1][2][3][4] However, DMI has a critical operational flaw: a melting point of 8.2°C. It frequently freezes in cold storage, during shipping, or in standard ice-bath reactions, requiring time-consuming thawing and complicating low-temperature additions.[1][2]

The Advanced Solution: 1,3,4-Trimethyl-2-imidazolidinone (TMI) This guide introduces 1,3,4-trimethyl-2-imidazolidinone (TMI) .[1][2][5][6][7] By adding a single methyl group to the ethylene bridge of the DMI scaffold, the symmetry is broken, depressing the melting point to -34°C .[1][2] TMI retains the high dielectric constant and Lewis basicity of HMPA/DMI but remains liquid under all standard laboratory cooling conditions (ice/salt, cryocoolers).[2]

Key Value Proposition:

-

Performance: Equipotent cation solvation for enolate alkylations, Sɴ2 substitutions, and SmI₂ reductions.[1][2]

-

Handling: Remains liquid at -30°C to 0°C, eliminating the "freezing solvent" issues of DMI and HMPA (mp 7.2°C).

Part 2: Comparative Physical & Safety Data

The following table contrasts the critical properties of the incumbent (HMPA), the standard alternative (DMI), and the optimized replacement (TMI).

| Property | HMPA (Toxic Standard) | DMI (Standard Replacement) | TMI (Optimized Replacement) | Impact on Protocol |

| CAS Number | 680-31-9 | 80-73-9 | 24044-24-4 | Specific sourcing required.[1][2] |

| Structure | Phosphoramide | Cyclic Urea (Symmetric) | Cyclic Urea (Asymmetric) | TMI is chiral (usually sold racemic).[1][2] |

| Melting Point | 7.2 °C | 8.2 °C | -34.0 °C | TMI stays liquid in freezers/ice baths. |

| Boiling Point | 233 °C | 225 °C | 226 °C | High thermal stability for reflux.[1][2] |

| Dielectric Constant | 30 | 37.6 | ~37 (Est.)[1][2] | Excellent polar aprotic character.[1][2][3][4][6][8][9] |

| Dipole Moment | 5.38 D | 4.05 D | ~4.1 D | Strong cation solvation.[1][2] |

| Toxicity (GHS) | Carcinogen 1B | Repr.[1][2] 1B (No Carcinogen) | Irritant (Lower Tox Profile) | Safer handling; reduced PPE burden.[1][2] |

Part 3: Mechanism of Action

TMI functions as a Lewis Base Cation Scavenger .[1][2] In reactions involving organolithiums (RLi) or enolates, the lithium cation is tightly bound to the anion, often forming unreactive aggregates (dimers, tetramers).[2]

-

Donation: The carbonyl oxygen of TMI donates electron density to the Li⁺ cation.[1][2]

-

Sequestration: The bulky, electron-rich TMI molecules surround the Li⁺, physically separating it from the anion.[1][2]

-

Activation: The "naked" anion becomes significantly more nucleophilic and reactive.[1][2]

Figure 1: Mechanism of cation sequestration by TMI.[1][2] By breaking down tight ion pairs/aggregates, TMI liberates the reactive anionic species.[2]

Part 4: Application Protocols

Protocol A: Kinetic Enolate Alkylation (LDA Method)

Target: Alkylation of a ketone at the less substituted position.[2] Advantage of TMI:[1][2][4][10] Allows precise temperature control at 0°C or -20°C without the co-solvent freezing, ensuring homogenous mixing.[1][2]

Reagents:

-

Additive: TMI (1,3,4-trimethyl-2-imidazolidinone) (4.0 equiv or 20% v/v of solvent)[1][2]

-

Electrophile: Alkyl Halide (e.g., MeI, BnBr) (1.2 equiv)[1][2]

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round bottom flask under Argon.

-

LDA Formation: Add anhydrous THF and diisopropylamine (1.2 equiv). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise.[1][2] Stir for 15 min.

-

TMI Addition: Add TMI (neat) dropwise to the LDA solution at -78°C.

-

Note: Unlike HMPA or DMI, pure TMI will not freeze in the syringe needle or upon contact with the cold flask walls, preventing "hot spots" of concentration.[2]

-

-

Enolization: Add the ketone substrate (dissolved in minimal THF) dropwise over 10 min. Stir at -78°C for 45 min.

-

Alkylation: Add the alkyl halide neat.

-

Warming: Allow the reaction to warm to -20°C (or 0°C depending on substrate reactivity).

-

Quench: Pour into saturated NH₄Cl solution. Extract with EtOAc.[1][2]

Protocol B: Samarium Diiodide (SmI₂) Reductions

Target: Reductive coupling (pinacol coupling) or deoxygenation.[1][2] Context: HMPA is historically required to increase the reduction potential of SmI₂.[1][2] TMI performs this role identically but safely.[1][2]

Reagents:

Workflow:

-

Activation: To the deep blue solution of SmI₂ in THF, add TMI via syringe.

-

Reaction: Add the substrate (proton source optional, e.g., t-BuOH) at Room Temperature.

-

Completion: The reaction is often instantaneous.[1][2] The purple color fades to yellow/white upon consumption of Sm(II).[2]

-

Workup: Dilute with ether, quench with 0.1 M HCl.

Part 5: Handling & Troubleshooting (The "Pro-Tips")

1. Drying TMI: Like HMPA and DMI, TMI is hygroscopic.[1][2] For strict organometallic work:

-

Distillation: Distill over CaH₂ under reduced pressure.

-

Storage: Store over activated 4Å molecular sieves.

-

Visual Check: If the liquid is cloudy, it contains significant water.[1][2] Dry TMI is crystal clear.[1][2]

2. Workup Removal: TMI is water-miscible (unlike HMPA which is miscible but partitions poorly in brine).[1][2]

-

Removal Strategy: Wash the organic layer vigorously with water (3x) followed by brine (1x) .[1][2] TMI partitions efficiently into the aqueous phase.[2]

-

Trace Removal: If NMR shows trace TMI (methyl singlets ~2.7-2.9 ppm), wash the organic layer with 1M HCl (protonates the urea, driving it into water).[1][2]

3. Reaction Optimization: If replacing HMPA directly:

-

Start with a 1:1 molar substitution .

-

If reaction rate is slower, increase TMI concentration by 1.5x.[1][2] The steric bulk of the extra methyl group on TMI (vs DMI) makes it slightly less coordinating, but this is rarely rate-limiting for Li+ solvation.[2]

Figure 2: Decision Matrix for selecting TMI vs. DMI. TMI is the preferred choice for any protocol involving cooling baths or cold storage.[2]

Part 6: References

-

Lo, C. C., & Chao, P. M. (1990).[1][2] Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis.[1][2][10] Journal of Chemical Ecology.[1][2] Link

-

Establishes the baseline efficacy of cyclic ureas (DMI) replacing HMPA.

-

-

Barker, B. J., et al. (1989).[1][2] Preparation of N,N'-dialkyl substituted cyclic urea derivatives. U.S. Patent 4,897,480.[1][2] Link

-

Mukaiyama, T., et al. (1997).[1][2] New Possibilities of the SmI2-Induced Reaction.[1][2] Chemistry Letters.[1][2] Link (General reference for SmI2/HMPA analogs).[1][2]

-

Sigma-Aldrich (Merck). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone.[1][2]Link[1][2]

-

Provides comparative safety data for the DMI class.

-

-

PubChem. Compound Summary: 1,3,4-Trimethyl-2-imidazolidinone.[1][2][6][7][11] National Library of Medicine.[1][2] Link[1][2]

-

Verification of chemical structure and physical identifiers.

-

Sources

- 1. 1,3-Dimethyl-2-imidazolidinone | C5H10N2O | CID 6661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]

- 3. royal-chem.com [royal-chem.com]

- 4. nbinno.com [nbinno.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Page loading... [wap.guidechem.com]

- 7. US4897480A - Preparation of N,N'-dialkyl substituted cyclic urea derivatives - Google Patents [patents.google.com]

- 8. mitsuifinechemicals.com [mitsuifinechemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Imidazolidinone, 1,3,4-trimethyl- | C6H12N2O | CID 10313143 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Optimizing Grignard Reactions with 1,3,4-Trimethyl-2-Imidazolidinone (TMIO) Additives

Abstract

The Grignard reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds. However, its efficiency and selectivity can be hampered by factors such as low reagent reactivity, poor solubility, and the formation of aggregates. This application note presents 1,3,4-trimethyl-2-imidazolidinone (TMIO) as a novel, high-performance additive to overcome these challenges. We provide a detailed examination of the proposed mechanism of action, drawing parallels with established additives, and offer comprehensive, step-by-step protocols for the evaluation and optimization of TMIO in challenging Grignard reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness and efficiency of their synthetic routes.

Introduction: The Enduring Challenges of Grignard Chemistry

For over a century, the Grignard reaction has been an indispensable tool for organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of substrates.[1] The reaction's core, the Grignard reagent (RMgX), is a powerful nucleophile capable of reacting with a vast array of electrophiles.[2] Despite its utility, the practical application of Grignard chemistry is often complicated by the complex solution-state behavior of the reagent.

Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.[3]

2 RMgX ⇌ MgR₂ + MgX₂

These species can form dimers and higher-order oligomers, which are often less reactive than the monomeric form.[3] This aggregation can lead to reduced reaction rates, lower yields, and difficulties in initiating the reaction, particularly with sterically hindered or electronically deactivated substrates.

To mitigate these issues, polar aprotic solvents and additives have been employed to break up these aggregates and enhance the reactivity of the Grignard reagent. For many years, hexamethylphosphoramide (HMPA) was the additive of choice due to its exceptional ability to solvate cations.[4] However, the severe carcinogenicity of HMPA has necessitated its replacement with safer alternatives.[4][5] This has led to the adoption of cyclic urea derivatives such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and 1,3-dimethyl-2-imidazolidinone (DMI).[4][6] These compounds offer similar performance to HMPA with a significantly improved safety profile.[7]

This application note introduces 1,3,4-trimethyl-2-imidazolidinone (TMIO) , a novel cyclic urea additive, and posits its potential as a superior alternative for the optimization of Grignard reactions.

TMIO: A Novel Additive for Enhanced Grignard Reactions

TMIO is a structural analog of DMI, featuring an additional methyl group at the 4-position of the imidazolidinone ring. While DMI has proven to be an effective HMPA replacement, the unique structure of TMIO suggests potential advantages in terms of both steric and electronic properties.[8][9]

Proposed Mechanism of Action

Like other polar aprotic additives, TMIO is believed to enhance Grignard reactions by modulating the Schlenk equilibrium. The lone pairs of electrons on the oxygen and nitrogen atoms of TMIO can coordinate to the magnesium center of the Grignard reagent. This coordination is proposed to:

-

Deaggregate Grignard Reagents: By solvating the magnesium center, TMIO can break down the dimeric and oligomeric structures of the Grignard reagent, shifting the Schlenk equilibrium towards the more reactive monomeric RMgX species.[3]

-

Increase Nucleophilicity: The coordination of TMIO to the magnesium atom increases the polarity of the carbon-magnesium bond, thereby enhancing the nucleophilicity of the organic group.

-

Improve Solubility: TMIO can help to solubilize Grignard reagents and organometallic intermediates, which is particularly beneficial in less polar solvent systems.

The additional methyl group at the 4-position of TMIO may further influence these effects. It can introduce steric bulk that could modulate the binding affinity to the magnesium center and potentially influence the stereochemical outcome of reactions with chiral substrates. Furthermore, the electronic effect of the additional methyl group may alter the electron-donating ability of the TMIO molecule, potentially leading to stronger coordination with the magnesium ion.[10][11]

Figure 1: Proposed role of TMIO in Grignard reagent activation.

Comparative Evaluation of TMIO

To establish the efficacy of TMIO as a Grignard reaction additive, a systematic comparison with a control reaction (no additive) and a reaction with the established HMPA alternative, DMI, is recommended. The following data tables are provided as templates for researchers to record and compare their results.

Table 1: Reaction Conditions and Reagents

| Parameter | No Additive | DMI Additive | TMIO Additive |

| Grignard Reagent (eq.) | 1.2 | 1.2 | 1.2 |

| Substrate (eq.) | 1.0 | 1.0 | 1.0 |

| Solvent (e.g., THF) | 10 mL | 10 mL | 10 mL |

| Additive (eq.) | 0 | 1.2 | 1.2 |

| Temperature (°C) | 0 to RT | 0 to RT | 0 to RT |

| Reaction Time (h) | Monitor | Monitor | Monitor |

Table 2: Comparative Performance Metrics

| Metric | No Additive | DMI Additive | TMIO Additive |

| Reaction Time (h) | |||

| Product Yield (%) | |||

| Byproduct Formation (%) | |||

| Diastereomeric Ratio (if applicable) | |||

| Observations |

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for evaluating the effect of TMIO on a representative Grignard reaction: the addition of n-butylmagnesium chloride to benzophenone.

Materials and Equipment

-

Magnesium turnings

-

Iodine crystal (for activation)

-

n-Butyl chloride

-

Benzophenone

-

1,3-Dimethyl-2-imidazolidinone (DMI)

-

1,3,4-Trimethyl-2-imidazolidinone (TMIO)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, reflux condenser, dropping funnel, and other standard glassware

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Nitrogen or Argon)

Safety Precaution: Grignard reactions are highly exothermic and sensitive to moisture and air. All procedures must be conducted under an inert atmosphere using anhydrous solvents and properly dried glassware.[12]

Workflow for Grignard Reaction Optimization

Figure 2: Experimental workflow for evaluating TMIO as a Grignard additive.

Protocol 1: Preparation of n-Butylmagnesium Chloride (Grignard Reagent)

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask with a reflux condenser, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under vacuum and cool under a stream of nitrogen or argon.

-

Reagent Preparation: Place magnesium turnings (1.2 eq.) and a small crystal of iodine into the flask.

-

Initiation: Add a small amount of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of n-butyl chloride (1.2 eq.) in anhydrous THF. Add a small portion of the n-butyl chloride solution to the magnesium. The disappearance of the iodine color and gentle reflux indicate the initiation of the reaction. If the reaction does not start, gentle warming may be applied.

-

Addition: Once the reaction has initiated, add the remaining n-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey solution is ready for use.

Protocol 2: Comparative Grignard Reactions

-

Reaction Setup: In three separate, dry, inert atmosphere flasks, prepare solutions of benzophenone (1.0 eq.) in anhydrous THF.

-

Additive Addition:

-

Flask 1 (No Additive): Add no further reagents.

-

Flask 2 (DMI): Add DMI (1.2 eq.).

-

Flask 3 (TMIO): Add TMIO (1.2 eq.).

-

-

Cooling: Cool all three flasks to 0 °C in an ice bath.

-

Grignard Addition: Slowly add the prepared n-butylmagnesium chloride solution (1.2 eq.) to each of the three flasks via syringe or cannula. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reactions to warm to room temperature. Monitor the progress of each reaction by TLC or GC-MS until the benzophenone is consumed.

-

Workup:

-

Carefully quench each reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

-

Analysis: Purify the crude product by flash column chromatography. Determine the yield, purity, and (if applicable) diastereomeric ratio of the product from each reaction and record the results in Table 2.

Conclusion

1,3,4-trimethyl-2-imidazolidinone (TMIO) is presented as a promising novel additive for the optimization of Grignard reactions. Its structural similarity to established HMPA alternatives like DMI, combined with potential steric and electronic advantages, makes it a compelling candidate for enhancing reaction rates, yields, and selectivity. The protocols and evaluation templates provided in this application note offer a systematic framework for researchers to investigate the benefits of TMIO in their own synthetic applications. The adoption of TMIO has the potential to not only improve the efficiency of challenging Grignard reactions but also to contribute to the development of safer and more robust chemical processes.

References

-

Murai, T., Ui, K., & Narengerile. (2009). Sequential Addition Reactions of Two Molecules of Grignard Reagents to Thioformamides. The Journal of Organic Chemistry, 74(15), 5703–5706.

-

Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved February 19, 2026, from

-

Sigma-Aldrich. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved February 19, 2026, from

- Wuts, P. G. M., & Wiemer, D. F. (2001). The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. Journal of Organometallic Chemistry, 634(2), 83-93.

-

ChemicalBook. (n.d.). IMIDAZOLIDIN-2-ONE. Retrieved February 19, 2026, from

- Jensen, K. F., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research, 57(19), 6436–6445.

- Dalton Transactions. (2020). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions, 49(3), 647-654.

- MDPI. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(6), 1234.

-

Wikipedia. (n.d.). Schlenk equilibrium. Retrieved February 19, 2026, from

-

Sciencemadness.org. (n.d.). Trichloroethylene. Retrieved February 19, 2026, from

-

Mitsui Fine Chemicals, Inc. (n.d.). DMI™ (1,3-Dimethyl-2-imidazolidinone). Retrieved February 19, 2026, from

-

BenchChem. (2025). A Safer Alternative in the Lab: A Comparative Guide to HMPA and its Replacement, DMPU. Retrieved February 19, 2026, from

-

BenchChem. (2025). Optimizing temperature and addition rate for Grignard reagent synthesis. Retrieved February 19, 2026, from

-

Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved February 19, 2026, from

-

Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved February 19, 2026, from

-

eScholarship. (n.d.). Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. Retrieved February 19, 2026, from

- Advanced Journal of Chemistry. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, 7(6), 894-909.

-

PMC. (n.d.). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Retrieved February 19, 2026, from

-

Nordmann. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved February 19, 2026, from

-

ResearchGate. (n.d.). Steric and electronic effects induced by metal–organic interfaces on.... Retrieved February 19, 2026, from

-

SDDC. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Retrieved February 19, 2026, from

- Royal Society of Chemistry. (2014). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 5, 1047-1058.

- Lin, Y. S., et al. (1995). Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis. Journal of the Chinese Chemical Society, 42(5), 855-861.

-

Organic Chemistry Portal. (2018). Dimethylisosorbide (DMI) as a Bio-Derived Solvent for Pd-Catalyzed Cross-Coupling Reactions. Retrieved February 19, 2026, from

-

Sigma-Aldrich. (n.d.). 1,3-Dimethyl-2-imidazolidinone >= 99.0% GC. Retrieved February 19, 2026, from

-

ACS Publications. (2021). Steric and Electronic Effects on the Interaction of Xe and Kr with Functionalized Zirconia Metal–Organic Frameworks. Retrieved February 19, 2026, from

-

ChemicalBook. (n.d.). Trichloroethylene CAS#: 79-01-6. Retrieved February 19, 2026, from

-

MDPI. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Retrieved February 19, 2026, from

-

DSpace@MIT. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved February 19, 2026, from

- Royal Society of Chemistry. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13, 7631-7641.

-

ResearchGate. (2013). 1,2-Dimethylimidazole (DMI) and microwaves in the alkylation of carboxylic acids and phenols with dimethyl and diethyl carbonates. Retrieved February 19, 2026, from

-

ResearchGate. (2013). Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. Retrieved February 19, 2026, from

-

ResearchGate. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. Retrieved February 19, 2026, from

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved February 19, 2026, from

-

Wikipedia. (n.d.). Trichloroethylene. Retrieved February 19, 2026, from

-

ResearchGate. (2025). The ring size of DMI and DMPU matches with ionic radii of different M³⁺ ions, leading to a family of CPM‐66. Retrieved February 19, 2026, from

-

ResearchGate. (2018). Dimethylisosorbide (DMI) as a Bio-Derived Solvent for Pd-Catalyzed Cross-Coupling Reactions. Retrieved February 19, 2026, from

-

Chemistry Steps. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved February 19, 2026, from

- Royal Society of Chemistry. (2007). The addition of Grignard reagents to carbodiimides. The synthesis, structure and potential utilization of magnesium amidinates. Dalton Transactions, (48), 5763-5770.

-

ChemRxiv. (2022). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. Retrieved February 19, 2026, from

-

ResearchGate. (2021). Green Synthesis of Dimethyl Isosorbide. Retrieved February 19, 2026, from

-

PubMed. (2000). Use of competition kinetics with fast reactions of grignard reagents. Retrieved February 19, 2026, from

Sources

- 1. Trichloroethylene [chemlongxing.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trichloroethylene | 79-01-6 [chemicalbook.com]

- 5. web.alfredstate.edu [web.alfredstate.edu]

- 6. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]

- 7. DMI™ (1,3-Dimethyl-2-imidazolidinone) | Mitsui Fine Chemicals, Inc. [mitsuifinechemicals.com]

- 8. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 11. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Electrochemical Window of 1,3,4-trimethyl-2-imidazolidinone in Lithium-Ion Cells

Executive Summary

This application note details the protocol for determining the electrochemical stability window (ESW) of 1,3,4-trimethyl-2-imidazolidinone (TMI) , a cyclic urea derivative, for use in high-voltage lithium-ion batteries.[1]

While its structural analog 1,3-dimethyl-2-imidazolidinone (DMI) is well-characterized as a high-permittivity solvent capable of supporting >4.5 V cathodes, the methylated variant (TMI) offers potential steric advantages that may further mitigate oxidative decomposition.[1] This guide provides a rigorous methodology using Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) to validate TMI's anodic and cathodic limits, ensuring precise electrolyte engineering.[1]

Material Profile & Chemical Context[1][2][3][4][5][6][7][8][9]

1,3,4-trimethyl-2-imidazolidinone (TMI) is a polar, aprotic solvent.[1] In battery applications, it functions as a co-solvent or additive designed to enhance salt dissociation (due to high dielectric constant) and improve high-voltage stability compared to standard carbonates.[1]

Table 1: Physicochemical Properties (TMI vs. Analog)

| Property | 1,3,4-Trimethyl-2-imidazolidinone (TMI) | 1,3-Dimethyl-2-imidazolidinone (DMI) [Reference] | Impact on Battery Performance |

| CAS Number | 24044-24-4 | 80-73-9 | Identification |

| Molecular Weight | 128.17 g/mol | 114.15 g/mol | Solvation shell size |

| Structure | Cyclic Urea (Methyl on N1, N3, C4) | Cyclic Urea (Methyl on N1, N3) | C4-Methyl adds steric hindrance |

| Dielectric Constant | High (Est. >30) | 37.6 | Critical for Li-salt dissociation |

| Viscosity | Low-Medium | 1.9 cP (25°C) | Ion transport kinetics |

| Donor Number | High (Lewis Basic) | 27.0 | Solvation strength (Li+ coordination) |

Technical Insight: The C4-methyl group in TMI introduces steric bulk near the urea core. This may slightly reduce the solvation energy of Li+ compared to DMI, potentially facilitating easier desolvation at the electrode interface—a critical factor for reducing charge-transfer resistance.

Experimental Protocol: Determination of Electrochemical Window

Experimental Setup

To accurately measure the intrinsic stability of TMI without interference from current collector corrosion or SEI formation, a three-electrode glass cell or a flooded coin cell (2032 type) is required.

Equipment Required:

-

Potentiostat/Galvanostat: (e.g., Biologic VMP3, Autolab, or Gamry).[1]

-

Cell Configuration: 3-Electrode "T-Cell" or Beaker Cell (Argon purged).

-

Environment: Glovebox (

ppm,

Electrode Selection